![molecular formula C21H23FN2O3 B2793694 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797043-49-2](/img/structure/B2793694.png)

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyridines . It is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

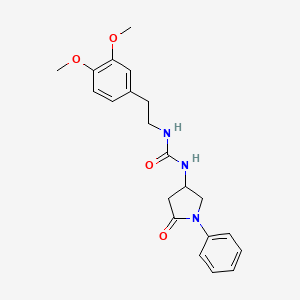

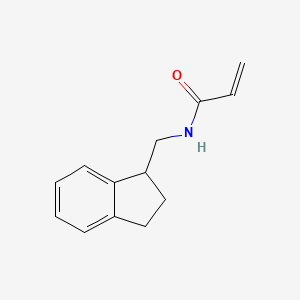

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its activity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for the synthesis of compounds related to "2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate," focusing on the synthesis of flunarizine and its isomers. These methods involve regioselective metal-catalyzed amination and Wittig reaction, highlighting the compound's relevance in producing calcium channel blockers used in migraine and epilepsy treatments. This synthesis process emphasizes the compound's utility in medicinal chemistry and drug development (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Anticonvulsant Properties

Several studies have evaluated the antimicrobial and anticonvulsant properties of derivatives of piperazine, a structural component of the chemical . Dithiocarbamate derivatives containing piperazine/morpholine moiety have shown significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, acetamide derivatives of phthalimide and its analogs, incorporating piperazine structures, exhibited promising anticonvulsant effects, suggesting their utility in epilepsy treatment (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Antitumor Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their antitumor activity. A study on 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against CDC25B, a protein phosphatase implicated in cancer progression. This highlights the potential of these compounds in cancer therapy (Ding et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a piperazine moiety have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Compounds with similar structures have been found to inhibit ents . The inhibition of these transporters can affect the transport of nucleosides across cell membranes, potentially impacting various cellular processes .

Biochemical Pathways

Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes . This can affect nucleotide synthesis and adenosine function, potentially impacting various biochemical pathways .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Inhibition of ents can affect the transport of nucleosides across cell membranes, potentially impacting various cellular processes .

Action Environment

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ent1 and ent2 .

Propiedades

IUPAC Name |

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-16-6-8-17(9-7-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPPXULMLYMNBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2793613.png)

![tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2793615.png)

![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)

![N-(2-methoxy-5-methylphenyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2793621.png)

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793630.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2793633.png)